Diacetamate
CAS No.: 2623-33-8
Cat. No.: VC21349169
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2623-33-8 |
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Molecular Formula | C10H11NO3 |
Molecular Weight | 193.20 g/mol |
IUPAC Name | (4-acetamidophenyl) acetate |
Standard InChI | InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) |
Standard InChI Key | UJAOSPFULOFZRR-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)OC(=O)C |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC(=O)C |
Appearance | Solid powder |
Chemical Properties and Structure
Structural Characteristics
Diacetamate features a benzene ring substituted with an N-acetyl group (acetamide) at the para position to an O-acetyl group (acetoxy). The balanced arrangement of these functional groups contributes to the compound's stability and reactivity. The IUPAC name for diacetamate is (4-acetamidophenyl) acetate, reflecting its chemical structure .
Physical Properties
Diacetamate exists as a white to off-white solid at room temperature with distinct physical characteristics. The table below summarizes the key physical properties of the compound:
Chemical Identifiers
For scientific reference and standardization, diacetamate is registered under various chemical identifier systems:
Identifier Type | Value |
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CAS Number | 2623-33-8 |
InChI | InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) |
InChI Key | UJAOSPFULOFZRR-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC(=O)C |
DSSTOX Substance ID | DTXSID2046256 |
Synthesis and Preparation Methods
Synthetic Routes
Diacetamate can be synthesized through a relatively straightforward process involving the acetylation of 4-aminophenol. The synthesis typically follows a two-step process:
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Initial reaction of 4-aminophenol with acetic anhydride to form acetaminophen (N-(4-hydroxyphenyl)acetamide)
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Further acetylation of the hydroxyl group in acetaminophen to form diacetamate
This synthetic pathway allows for controlled production of the compound with high purity levels, which is essential for research and pharmaceutical applications.
Industrial Production Methods
In industrial settings, the production of diacetamate involves large-scale reactors where controlled temperature and pressure conditions optimize yield and purity. The process typically utilizes suitable solvents such as water or organic solvents to facilitate the reaction and improve efficiency. Industrial production methods prioritize:
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Reaction efficiency and yield optimization
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Product purity
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Cost-effectiveness
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Safety considerations for handling reagents
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Environmental impact mitigation
These considerations ensure that diacetamate can be produced at scale while maintaining quality standards required for various applications.
Chemical Reactivity
Hydrolysis
Diacetamate undergoes hydrolysis reactions, particularly in aqueous environments or under acidic/basic conditions. The hydrolysis process can occur at either or both of the acetyl groups:
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Hydrolysis of the O-acetyl group produces acetaminophen and acetic acid
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Further hydrolysis of the N-acetyl group can yield 4-aminophenol and additional acetic acid
The rate and specificity of hydrolysis depend on reaction conditions, with the O-acetyl group typically being more susceptible to hydrolysis than the N-acetyl group due to differences in bond stability.
Oxidation Reactions
When exposed to oxidizing agents, diacetamate can undergo oxidation reactions, particularly at the aromatic ring. Common oxidation products include various quinone derivatives. These oxidation reactions are relevant to understanding the compound's stability and potential metabolic pathways in biological systems.
Substitution Reactions
The aromatic structure of diacetamate allows for various substitution reactions, particularly electrophilic aromatic substitution reactions. These reactions typically occur at positions ortho to the existing functional groups, influenced by the electronic effects of the acetamide and acetoxy groups.
Biological Activity and Pharmacological Properties
Anti-inflammatory Effects
Research indicates that diacetamate exhibits anti-inflammatory properties, potentially through mechanisms related to but distinct from acetaminophen. Studies suggest its ability to inhibit pathways mediated by reactive oxygen species (ROS), which could provide benefits in chronic inflammatory conditions. The compound's structure enables interactions with biological systems that modulate inflammatory responses.
Neuroprotective Properties
Preliminary research has identified potential neuroprotective effects of diacetamate. These effects may occur through:
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Modulation of neurotransmitter systems
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Protection against oxidative stress in neuronal cells
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Influence on signaling pathways relevant to neurodegeneration
These properties suggest potential applications in neurological research and possibly in the development of therapeutics for neurodegenerative conditions.
Antimicrobial Activity
Emerging evidence suggests that diacetamate may possess antimicrobial properties against certain bacterial strains. While the mechanisms remain under investigation, this activity could represent an additional dimension to the compound's potential applications. Further research is needed to characterize the spectrum and potency of these antimicrobial effects.
Mechanism of Action
Prodrug Properties
Diacetamate functions as a prodrug of acetaminophen, undergoing hydrolysis to release acetaminophen as the active metabolite. This prodrug approach potentially offers advantages in terms of:
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Modified pharmacokinetics
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Altered bioavailability
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Potentially reduced toxicity profiles
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Targeted drug delivery
The hydrolysis process is a critical component of the compound's biological activity, as it enables the release of acetaminophen which then exerts its analgesic and antipyretic effects through cyclooxygenase inhibition.
Enzymatic Interactions
Diacetamate interacts with various enzymatic systems, particularly those involved in drug metabolism. These interactions include:
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Metabolism by gut microbiota enzymes that influence its bioavailability
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Interactions with cytochrome P450 enzymes that affect its pharmacokinetics
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Potential inhibition or modulation of enzymes involved in inflammatory pathways
Research Applications
Pharmaceutical Research
In pharmaceutical research, diacetamate serves as:
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A synthetic intermediate for the development of novel drug candidates
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A model compound for studying prodrug approaches
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A potential therapeutic agent in its own right
The compound's structural features make it valuable for investigating structure-activity relationships and developing new pharmaceutical entities with improved properties.
Biological Research Applications
Diacetamate has applications in various biological research areas:
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Studies of drug metabolism and pharmacokinetics
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Investigations of the gut-brain axis and microbiome interactions
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Models for understanding anti-inflammatory mechanisms
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Research on pain pathways and analgesic development
These research applications highlight the compound's relevance across multiple scientific disciplines and its potential contributions to advancing biological understanding.
Microbiome Interactions
Gut Microbiota Metabolism
Recent research has highlighted the important role of gut microbiota in metabolizing diacetamate. Specific bacterial strains can modify the compound through deacetylation processes, influencing its pharmacokinetics and biological activities. These microbial transformations can affect:
The recognition of these microbiome interactions represents an emerging area of research that connects pharmacology with microbiome science.
Impact on Microbial Communities
Beyond being metabolized by gut microbiota, diacetamate may also influence the composition and function of microbial communities. These effects could have implications for:
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Gut microbiome health
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Host-microbiome interactions
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Potential secondary effects on host physiology
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Considerations for therapeutic applications
This bidirectional relationship between diacetamate and the microbiome adds complexity to understanding its biological effects in living systems.
Case Studies and Research Findings
Gut Microbiome Study
A notable study examining germ-free mice demonstrated that diacetamate metabolism varies significantly with different gut bacterial populations. The research found that specific bacterial strains enhanced the bioavailability of the compound through metabolic conversion, leading to increased systemic levels of its active forms. This study illustrates the critical role of the microbiome in modulating drug effects.
Pharmacokinetic Analysis
Clinical trials assessing the pharmacokinetics of diacetamate have revealed significant variations in drug metabolism based on individual microbiome compositions. This research underscores the importance of personalized medicine approaches when considering diacetamate as a therapeutic agent, as individual differences in gut microbiota may influence treatment outcomes.
Inflammatory Disease Model
In an animal model of inflammatory disease, administration of diacetamate resulted in reduced markers of inflammation and improved clinical outcomes. This finding suggests potential applications as an adjunct therapy for managing inflammatory conditions. The study demonstrated effects that may complement existing anti-inflammatory approaches.
Biological Activity | Description | Research Status |
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Anti-inflammatory Effects | Inhibition of inflammatory pathways mediated by ROS; potential benefits in chronic inflammation | Preliminary evidence from in vitro and animal studies |
Neuroprotective Properties | Modulation of neurotransmitter systems; protection against oxidative stress in neuronal cells | Early-stage research, mechanism under investigation |
Antimicrobial Activity | Evidence suggests effectiveness against certain bacterial strains | Further research needed to characterize spectrum and potency |
Prodrug Activity | Hydrolysis to release acetaminophen, inhibiting cyclooxygenase enzymes | Well-established mechanism |
Microbiome Interactions | Metabolism by gut bacteria affecting bioavailability and efficacy | Emerging research area with growing evidence |
Comparison with Similar Compounds
Relationship to Acetaminophen
Diacetamate is structurally related to acetaminophen (paracetamol), with the addition of an acetyl group at the phenolic oxygen. This structural modification results in several distinctions:
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Altered water solubility and lipophilicity
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Different pharmacokinetic profile
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Potential for modified biological activity
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Distinct metabolic pathways
The relationship to acetaminophen provides a framework for understanding diacetamate's potential therapeutic applications while recognizing its unique properties.
Comparison with Other Related Compounds
Diacetamate can be compared with several structurally related compounds:
Compound | Structural Relationship | Key Differences |
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Acetaminophen | Parent compound, lacks O-acetyl group | Higher water solubility, direct COX inhibition |
Acetanilide | Lacks phenolic oxygen, contains only N-acetyl group | Different metabolism, higher toxicity profile |
Phenacetin | Contains ethoxy group instead of acetoxy group | Different metabolic pathway, withdrawn due to toxicity concerns |
These comparisons highlight the unique position of diacetamate within this family of compounds and how structural modifications influence biological activity and safety profiles.
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